molecular formula C21H24ClNO2 B13739531 6-(Diethylaminomethyl)-3-methyl-flavone hydrochloride CAS No. 16146-79-5

6-(Diethylaminomethyl)-3-methyl-flavone hydrochloride

Cat. No.: B13739531
CAS No.: 16146-79-5
M. Wt: 357.9 g/mol
InChI Key: DRBFMPALKWTUTG-UHFFFAOYSA-N
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Description

6-(Diethylaminomethyl)-3-methyl-flavone hydrochloride is a synthetic organic compound belonging to the flavone class. Flavones are a group of naturally occurring compounds known for their diverse biological activities. This particular compound is characterized by the presence of a diethylaminomethyl group at the 6-position and a methyl group at the 3-position of the flavone backbone, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylaminomethyl)-3-methyl-flavone hydrochloride typically involves several steps:

    Starting Material Preparation: The synthesis begins with the preparation of the flavone core structure. This can be achieved through various methods, such as the Baker-Venkataraman rearrangement or the use of chalcones as intermediates.

    Introduction of the Diethylaminomethyl Group: The diethylaminomethyl group is introduced via a Mannich reaction, where the flavone core is reacted with formaldehyde and diethylamine under acidic conditions.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Diethylaminomethyl)-3-methyl-flavone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the flavone core to flavanones or other reduced forms.

    Substitution: The diethylaminomethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

6-(Diethylaminomethyl)-3-methyl-flavone hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Diethylaminomethyl)-3-methyl-flavone hydrochloride involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Dimethylaminomethyl)-3-methyl-flavone
  • 6-(Ethylaminomethyl)-3-methyl-flavone
  • 6-(Diethylaminomethyl)-3-ethyl-flavone

Uniqueness

6-(Diethylaminomethyl)-3-methyl-flavone hydrochloride is unique due to the specific positioning of the diethylaminomethyl and methyl groups, which confer distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

16146-79-5

Molecular Formula

C21H24ClNO2

Molecular Weight

357.9 g/mol

IUPAC Name

diethyl-[(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl]azanium;chloride

InChI

InChI=1S/C21H23NO2.ClH/c1-4-22(5-2)14-16-11-12-19-18(13-16)20(23)15(3)21(24-19)17-9-7-6-8-10-17;/h6-13H,4-5,14H2,1-3H3;1H

InChI Key

DRBFMPALKWTUTG-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC1=CC2=C(C=C1)OC(=C(C2=O)C)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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